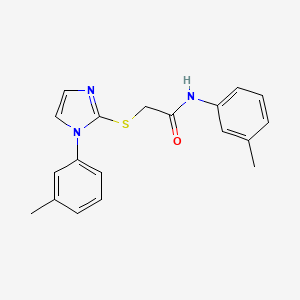

N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Descripción

N-(m-Tolyl)-2-((1-(m-Tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring dual m-tolyl (meta-methylphenyl) substituents on both the imidazole ring and the acetamide nitrogen. This compound belongs to a class of sulfur-linked heterocycles, where the imidazole-thioether backbone is critical for interactions with biological targets. meta) in modulating physicochemical and biological properties . The presence of the thioether (-S-) group enhances metabolic stability and binding affinity, as seen in related compounds targeting enzymes like elastase or EGFR .

Propiedades

IUPAC Name |

N-(3-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-5-3-7-16(11-14)21-18(23)13-24-19-20-9-10-22(19)17-8-4-6-15(2)12-17/h3-12H,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGAGBXQUYOYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Synthetic Strategies for Imidazole-Thioacetamide Derivatives

Nucleophilic Substitution via Imidazole-2-Thiol Intermediates

A widely employed route involves the reaction of imidazole-2-thiol derivatives with α-chloroacetamides. For example, El-Sayed et al. synthesized 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide by reacting 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thiol with 2-chloro-N-p-tolylacetamide in dimethylformamide (DMF) with triethylamine, achieving a 70% yield after 6 hours of reflux. Adapting this for m-tolyl groups would require:

- 1-(m-Tolyl)-1H-imidazole-2-thiol as the nucleophile.

- 2-Chloro-N-m-tolylacetamide as the electrophilic partner.

Reaction conditions from analogous systems suggest optimal performance in polar aprotic solvents (DMF, acetonitrile) with mild bases (K₂CO₃, triethylamine) at 80–100°C.

Table 1: Comparative Reaction Conditions for Imidazole-Thioacetamide Synthesis

Critical Analysis of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance nucleophilicity of thiols and stabilize intermediates via dipole interactions. In the synthesis of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides , toluene and p-dioxane were less effective than DMF, yielding 45–60% versus 70%. For m-tolyl systems, DMA may offer superior solubility for aromatic intermediates compared to acetonitrile.

Temperature and Reaction Time

Elevated temperatures (100–120°C) accelerate substitution but risk side reactions such as imidazole ring decomposition. A balance is achieved in the patent literature, where 115°C in DMA with 6–8% H₂SO₄ optimized cyclization without byproducts. For m-tolyl derivatives, a stepped temperature profile (80°C for initiation, 100°C for completion) could mitigate degradation.

Purification and Characterization

Crystallization and Chromatography

Crystallization from ethanol/water mixtures is favored for final products, as demonstrated for 2-[1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-ylthio]-N-p-tolylacetamide . For chromatographic purification, preparative HPLC with chiral stationary phases (e.g., SMB Technology) resolves enantiomers in structurally related naphthyridine carboxamides.

Challenges and Optimization Opportunities

Regioselectivity in Imidazole Functionalization

Positional isomerism may arise during imidazole ring formation. Strategies to enhance m-tolyl selectivity include:

Scalability and Industrial Feasibility

Patent data emphasize concentrated reaction conditions (1.5 g solvent/g reactant) and catalyst recycling. For large-scale synthesis of m-tolyl derivatives, continuous flow systems could improve heat transfer and reduce solvent waste.

Análisis De Reacciones Químicas

Types of Reactions

N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide serves as a building block in synthesizing more complex molecules. The preparation of this compound typically involves reacting m-tolyl imidazole with a thioacetamide derivative in a solvent like dichloromethane or ethanol, using a catalyst such as triethylamine at room temperature or slightly elevated temperatures. In industrial settings, the production of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent quality.

- Biology This compound is investigated for its potential as an enzyme inhibitor or modulator. N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has specific functional groups that enhance its binding affinity and specificity for certain biological targets. The dimethoxyphenyl and acetamide groups contribute to its unique reactivity profile compared to similar compounds.

- Medicine this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Imidazole-based compounds have been studied for anticancer, antibacterial, antifungal, antiparasitic, antidiabetic, antihypertensive, and anti-inflammatory medicinal applications .

- Industry This compound is utilized in developing new materials and chemical processes.

Anticancer Activity

N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound that belongs to the class of imidazole derivatives, with its biological activity drawing attention in medicinal chemistry and pharmacology. Studies suggest that similar imidazole derivatives can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism by which this compound exerts its biological effects may involve enzyme inhibition, where the imidazole ring can interact with enzymes or receptors, modulating their activity, and cell membrane interaction, where the thioacetamide group may facilitate binding to biological membranes, influencing cellular processes.

Mecanismo De Acción

The mechanism of action of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The imidazole ring and thioacetamide group play crucial roles in the binding affinity and specificity of the compound.

Comparación Con Compuestos Similares

Key Structural Insights :

Example :

Activity Trends :

- Antimicrobial Activity : Para-substituted acetamides (e.g., compound 2 in ) show moderate antimicrobial activity, while meta-substituted variants may exhibit altered potency due to reduced membrane permeability .

- Enzyme Inhibition : Thiazole-containing derivatives () demonstrate stronger EGFR binding via hydrogen bonds (e.g., compound 8b’s interaction with Met793) .

Physicochemical Properties

Limited data exist for the target compound, but analogs suggest:

Actividad Biológica

N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thioacetamide group linked to an imidazole ring, which is known for its ability to interact with various biological targets. The presence of the m-tolyl groups enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported to be in the low micromolar range, indicating significant potency.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include the inhibition of key signaling proteins involved in cancer progression.

For instance, this compound was noted to exhibit IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating moderate potency .

3. Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes critical in various biochemical pathways. Notably, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR . This inhibition suggests potential applications in treating bacterial infections and cancer by targeting these essential enzymes.

The mechanism of action involves binding to the active sites of target enzymes or receptors, thereby inhibiting their activity. The imidazole ring plays a crucial role in this binding due to its ability to form hydrogen bonds and coordinate with metal ions in metalloenzymes . Additionally, the thioacetamide group may facilitate interactions with cysteine residues in proteins, influencing their function through disulfide bond formation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound significantly reduced bacterial load compared to controls.

- Case Study 2 : In vitro assays using human cancer cell lines showed that the compound induced apoptosis at concentrations that did not affect normal cell viability, suggesting a favorable therapeutic window.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling an imidazole derivative with a thioacetamide precursor. Key steps include:

- Imidazole functionalization : Reacting 1-(m-tolyl)imidazole with a thiolating agent (e.g., thiourea) to introduce the thiol group .

- Thioacetamide formation : Using 2-chloroacetamide or activated esters (e.g., NHS esters) to form the thioether linkage under basic conditions (e.g., NaH or EtN) .

- Optimization : Control temperature (60–80°C), solvent (DMF or THF), and catalyst (e.g., KI for nucleophilic substitution). Monitor purity via TLC and confirm structure with H/C NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR spectroscopy : H NMR identifies aromatic protons (δ 6.8–7.5 ppm for m-tolyl groups) and thioacetamide protons (δ ~3.8 ppm for –SCH–) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl or S atoms .

- IR spectroscopy : Detects C=O (1650–1700 cm) and C–N (1250–1350 cm) stretches .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize:

- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibitors) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies (e.g., varying IC values)?

- Methodological Answer :

- Standardize assays : Use identical cell lines, serum concentrations, and incubation times .

- Control stereochemistry : Confirm enantiopurity via chiral HPLC, as impurities may alter activity .

- Solubility adjustments : Pre-dissolve in DMSO (<1% v/v) to avoid solvent toxicity artifacts .

- Replicate studies : Perform triplicate runs with blinded analysis to minimize bias .

Q. What strategies improve the yield of the imidazole-thioacetamide coupling reaction?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc) or CuI for Ullmann-type couplings .

- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity .

- Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 6–12 hrs) and improve yield by 15–20% .

- Purification : Use flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .

Q. How can computational modeling predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR or tubulin) based on imidazole-thioether interactions .

- QSAR studies : Correlate substituent effects (e.g., m-tolyl vs. p-tolyl) with bioactivity .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Methodological Answer :

- Batch vs. flow chemistry : Continuous flow reactors reduce exothermic risks and improve reproducibility .

- Byproduct management : Optimize quenching steps (e.g., aqueous washes) to remove unreacted thiols .

- Cost-effective precursors : Replace expensive reagents (e.g., Boc-protected amines) with greener alternatives .

Data Contradiction Analysis

Q. Why do solubility values reported in literature vary, and how can this be mitigated?

- Methodological Answer :

- Solvent polarity : Test in DMSO, EtOH, and PBS (pH 7.4) to identify optimal dissolution conditions .

- Aggregation studies : Use dynamic light scattering (DLS) to detect nanoparticle formation at high concentrations .

- Standardize protocols : Follow OECD guidelines for solubility determination .

Q. How does the m-tolyl substitution impact bioactivity compared to p-tolyl analogs?

- Methodological Answer :

- Synthetic comparison : Prepare both analogs and test in parallel .

- Crystallography : Resolve X-ray structures to assess steric/electronic effects on binding .

- Meta vs. para effects : Para-substituents may enhance π-stacking, while meta groups alter dipole moments .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.